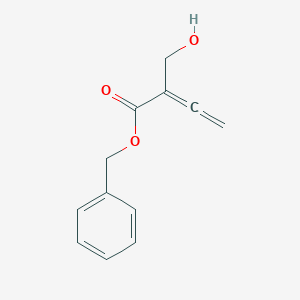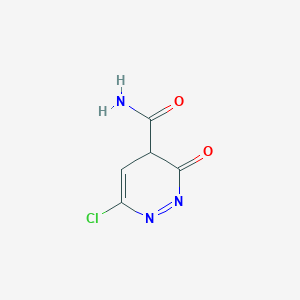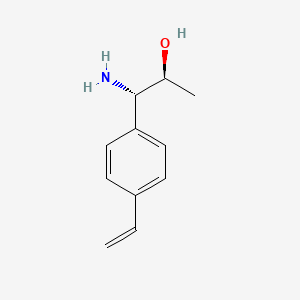![molecular formula C8H12ClNO3 B13038199 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmaceutical importance. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that allow for the efficient and economical synthesis of pyrrole derivatives. These methods often use readily available starting materials and catalysts to achieve high yields and selectivity . The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but they often include key signaling pathways related to cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Pyrrole: A simpler nitrogen-containing heterocycle with similar chemical properties but less complexity.
Pyrrolopyrazine: A compound with a similar structure but containing an additional pyrazine ring, which can enhance its biological activity.
Cyclopenta[c]pyrrole: A compound with a similar bicyclic structure but different functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-1-4-5(6)3-9-7(4)8(11)12;/h4-5,7,9H,1-3H2,(H,11,12);1H |
InChI Key |
RKANTXGTMRSPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


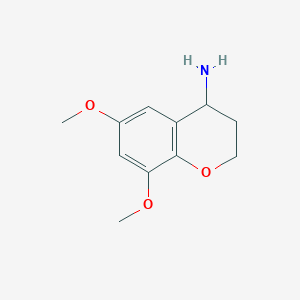
![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)
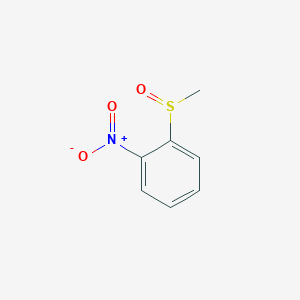
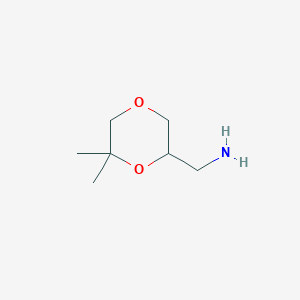
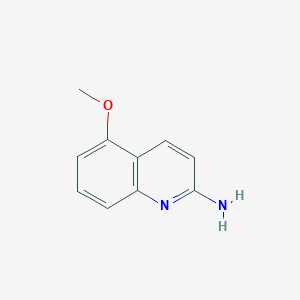
![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)
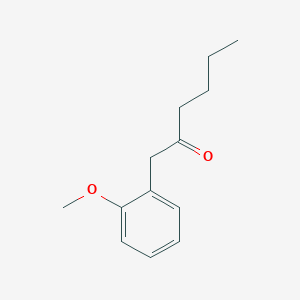
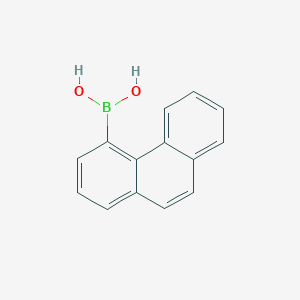
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
